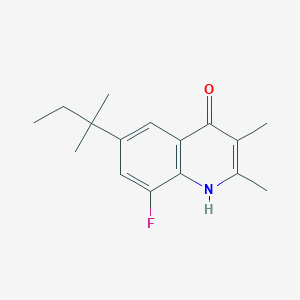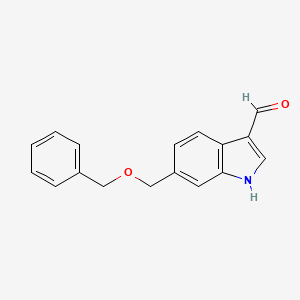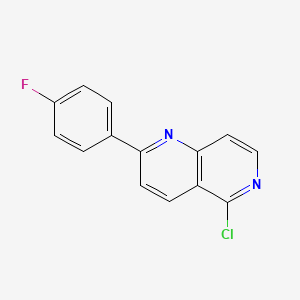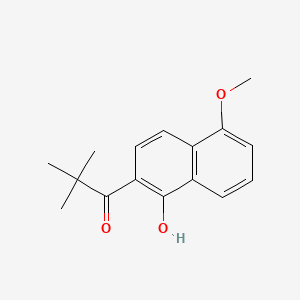
8-Fluoro-2,3-dimethyl-6-(tert-pentyl)quinolin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Fluoro-2,3-dimethyl-6-(tert-pentyl)quinolin-4-ol is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-2,3-dimethyl-6-(tert-pentyl)quinolin-4-ol typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the fluoro, dimethyl, and tert-pentyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and scalability.
化学反応の分析
Types of Reactions
8-Fluoro-2,3-dimethyl-6-(tert-pentyl)quinolin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
8-Fluoro-2,3-dimethyl-6-(tert-pentyl)quinolin-4-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 8-Fluoro-2,3-dimethyl-6-(tert-pentyl)quinolin-4-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
6-(tert-Butyl)-8-fluoro-2,3-dimethylquinoline: A structurally similar compound with different substituents.
8-Fluoro-2,3-dimethylquinoline: Lacks the tert-pentyl group.
2,3-Dimethylquinoline: Lacks both the fluoro and tert-pentyl groups.
Uniqueness
8-Fluoro-2,3-dimethyl-6-(tert-pentyl)quinolin-4-ol is unique due to the presence of the fluoro, dimethyl, and tert-pentyl groups, which confer specific chemical and biological properties. These structural features can influence the compound’s reactivity, stability, and interactions with biological targets, making it distinct from other quinoline derivatives.
特性
CAS番号 |
648942-29-4 |
|---|---|
分子式 |
C16H20FNO |
分子量 |
261.33 g/mol |
IUPAC名 |
8-fluoro-2,3-dimethyl-6-(2-methylbutan-2-yl)-1H-quinolin-4-one |
InChI |
InChI=1S/C16H20FNO/c1-6-16(4,5)11-7-12-14(13(17)8-11)18-10(3)9(2)15(12)19/h7-8H,6H2,1-5H3,(H,18,19) |
InChIキー |
ODSYUKSVFRRHCR-UHFFFAOYSA-N |
正規SMILES |
CCC(C)(C)C1=CC2=C(C(=C1)F)NC(=C(C2=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![Ethyl 4,6-dichloropyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B15065406.png)




![2-[(1H-1,2,4-Triazole-5-sulfonyl)methyl]imidazo[1,2-a]pyridine](/img/structure/B15065430.png)
